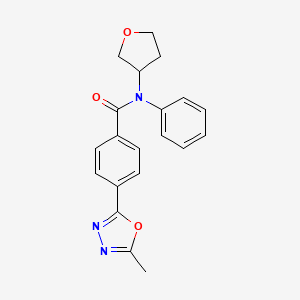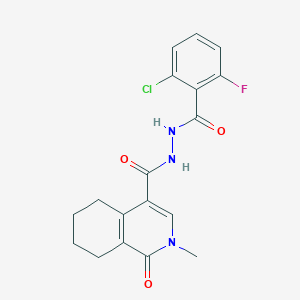![molecular formula C20H23FN2O3 B7077221 N-[(1,6-dimethyl-2-oxopyridin-3-yl)methyl]-4-(3-fluorophenyl)oxane-4-carboxamide](/img/structure/B7077221.png)
N-[(1,6-dimethyl-2-oxopyridin-3-yl)methyl]-4-(3-fluorophenyl)oxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,6-dimethyl-2-oxopyridin-3-yl)methyl]-4-(3-fluorophenyl)oxane-4-carboxamide is a complex organic compound with a unique structure that combines a pyridine ring, a fluorophenyl group, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,6-dimethyl-2-oxopyridin-3-yl)methyl]-4-(3-fluorophenyl)oxane-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 2,6-dimethylpyridine and an oxidizing agent.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated benzene derivative reacts with an appropriate nucleophile.
Formation of the Oxane Ring: The oxane ring is formed through a cyclization reaction, often involving a diol and an acid catalyst.
Coupling Reactions: The final step involves coupling the pyridine, fluorophenyl, and oxane moieties through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(1,6-dimethyl-2-oxopyridin-3-yl)methyl]-4-(3-fluorophenyl)oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(1,6-dimethyl-2-oxopyridin-3-yl)methyl]-4-(3-fluorophenyl)oxane-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a tool to study biological pathways and molecular interactions, providing insights into cellular processes.
Industrial Applications: It may be used in the synthesis of advanced materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N-[(1,6-dimethyl-2-oxopyridin-3-yl)methyl]-4-(3-fluorophenyl)oxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine used as a ligand in coordination chemistry.
3-Methoxyphenylboronic Acid: Used in organic synthesis and as a building block for more complex molecules.
Dimethyl 2,6-pyridinedicarboxylate: Utilized in the synthesis of macrocycles and other complex structures.
Uniqueness
N-[(1,6-dimethyl-2-oxopyridin-3-yl)methyl]-4-(3-fluorophenyl)oxane-4-carboxamide is unique due to its combination of a pyridine ring, a fluorophenyl group, and an oxane ring. This structure imparts specific chemical and physical properties that are not found in simpler compounds, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-[(1,6-dimethyl-2-oxopyridin-3-yl)methyl]-4-(3-fluorophenyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3/c1-14-6-7-15(18(24)23(14)2)13-22-19(25)20(8-10-26-11-9-20)16-4-3-5-17(21)12-16/h3-7,12H,8-11,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKOWXAVNGCDHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1C)CNC(=O)C2(CCOCC2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(3-bromo-4-fluorophenyl)propan-2-yl]-3-(2-hydroxyethyl)pyrrolidine-1-carboxamide](/img/structure/B7077152.png)

![N-[2-(azepan-1-yl)ethyl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7077159.png)

![2-[1-[(2,2-Dichlorocyclopropanecarbonyl)amino]cyclohexyl]acetic acid](/img/structure/B7077162.png)
![1-[2-[(3R,4S)-3,4-dimethoxypyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one](/img/structure/B7077171.png)
![N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B7077181.png)
![1,3,3-Trimethyl-4-[2-[3-(2-oxopyrrolidin-1-yl)phenyl]acetyl]piperazin-2-one](/img/structure/B7077186.png)
![(3-Chloro-2-methylphenyl)-[4-(3-methoxypropylsulfonyl)piperazin-1-yl]methanone](/img/structure/B7077193.png)
![2-[4-(3-methoxy-3-methylbutanoyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7077196.png)
![N-[3-(7-chlorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-3-oxopropyl]furan-2-carboxamide](/img/structure/B7077203.png)
![1-[3-[[2-(Cyclopropanecarbonylamino)acetyl]amino]benzoyl]piperidine-2-carboxylic acid](/img/structure/B7077213.png)
![1-[1-(2-Hydroxy-2-methylpropyl)piperidin-3-yl]piperazin-2-one](/img/structure/B7077216.png)
![cyclopropylmethyl 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine-1-carboxylate](/img/structure/B7077225.png)
